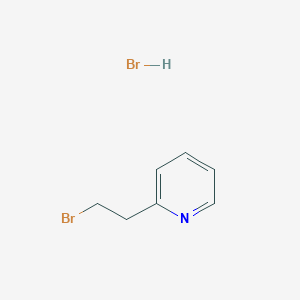

2-(2-Bromoethyl)pyridine hydrobromide

CAS No.: 72996-65-7

Cat. No.: VC2049341

Molecular Formula: C7H9Br2N

Molecular Weight: 266.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72996-65-7 |

|---|---|

| Molecular Formula | C7H9Br2N |

| Molecular Weight | 266.96 g/mol |

| IUPAC Name | 2-(2-bromoethyl)pyridine;hydrobromide |

| Standard InChI | InChI=1S/C7H8BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H |

| Standard InChI Key | SAXTXIDZMKZQMV-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CCBr.Br |

| Canonical SMILES | C1=CC=NC(=C1)CCBr.Br |

Introduction

Basic Properties and Identification

2-(2-Bromoethyl)pyridine hydrobromide is a crystalline compound characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 72996-65-7 |

| Molecular Formula | C₇H₉Br₂N |

| Molecular Weight | 266.96 g/mol |

| IUPAC Name | 2-(2-bromoethyl)pyridine;hydrobromide |

| Appearance | Yellow powder |

| Boiling Point | 258.6 °C at 760 mmHg |

| LogP | 2.97710 |

| InChI | InChI=1S/C7H8BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H |

| InChIKey | SAXTXIDZMKZQMV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)CCBr.Br |

The compound contains a pyridine ring with a 2-bromoethyl substituent at the 2-position, and exists as a hydrobromide salt . This salt formation enhances stability and alters the physicochemical properties compared to the free base.

Chemical Structure and Relationship to Parent Compound

2-(2-Bromoethyl)pyridine hydrobromide is derived from the parent compound 2-(2-bromoethyl)pyridine, which has different physical and chemical properties:

| Property | 2-(2-Bromoethyl)pyridine (Parent) | 2-(2-Bromoethyl)pyridine Hydrobromide |

|---|---|---|

| CAS Number | 39232-04-7 | 72996-65-7 |

| Molecular Formula | C₇H₈BrN | C₇H₉Br₂N |

| Molecular Weight | 186.05 g/mol | 266.96 g/mol |

| Physical State | Light yellow oily liquid | Yellow powder |

| Boiling Point | 213.852°C at 760 mmHg | 258.6°C at 760 mmHg |

| Density | 1.446 g/cm³ | Not reported |

| Flash Point | 83.135°C | Not reported |

The parent compound tends to darken after long-term storage or exposure to light, indicating its sensitivity to environmental conditions . The hydrobromide salt formation significantly alters solubility properties and improves stability for research and storage purposes.

Applications in Research and Industry

2-(2-Bromoethyl)pyridine hydrobromide finds significant applications in various scientific fields:

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis for the preparation of:

-

Complex heterocyclic compounds

-

Pharmaceutically active molecules

-

Specialized chemical intermediates

Its reactivity is primarily driven by the bromoethyl group, which can participate in nucleophilic substitution reactions .

Pharmaceutical Applications

The compound has been utilized in pharmaceutical research for:

-

Development of potential antiviral agents

-

Creation of antimicrobial compounds

-

Synthesis of specialized drug intermediates

Academic Research

2-(2-Bromoethyl)pyridine hydrobromide has been cited in academic research papers, including studies on:

-

Pyranopyridine series of Gram-negative bacterial efflux pump inhibitors

-

Structure-activity relationships of novel antimicrobial compounds

Biological Activities

Research findings suggest that 2-(2-bromoethyl)pyridine hydrobromide and related compounds exhibit several potential biological activities:

Antimicrobial Properties

Studies have shown that pyridine derivatives with similar structures display promising results against Gram-positive bacteria, including Staphylococcus aureus. The activity is attributed to the compounds' ability to disrupt bacterial cell membranes and inhibit cell division.

Mechanism of Action

The bromine atom in the molecule likely influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The compound may act through mechanisms including:

-

Electrophilic aromatic substitution

-

Interaction with biological targets including proteins and enzymes

-

Formation of covalent bonds with cellular components

| Storage Condition | Recommended Duration |

|---|---|

| Room temperature (away from moisture) | Standard storage |

| -20°C | Use within 1 month |

| -80°C | Use within 6 months |

To increase solubility for experimental use:

-

Heat the tube to 37°C

-

Oscillate in an ultrasonic bath for some time

-

Prepare separate packages to avoid product degradation from repeated freezing and thawing

Comparative Analysis with Structurally Related Compounds

Several compounds share structural similarities with 2-(2-bromoethyl)pyridine hydrobromide:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 2-(Bromomethyl)pyridine hydrobromide | 31106-82-8 | C₆H₆BrN·HBr | 252.94 | Lacks one carbon in the bromoalkyl chain |

| 2-(1-Bromoethyl)pyridine hydrobromide | 78036-40-5 | C₇H₉Br₂N | 266.96 | Bromo group position differs (on carbon adjacent to pyridine) |

| 3-(2-Bromoethyl)pyridine hydrobromide | 41039-91-2 | C₇H₉Br₂N | 266.96 | Bromoethyl group at 3-position instead of 2-position |

| 2-Bromopyridine hydrobromide | 42981-41-9 | C₅H₅Br₂N | 238.91 | Lacks ethyl linker; bromo directly attached to pyridine ring |

These structural variations result in different reactivity profiles and potential applications in research and synthesis .

Research Applications and Future Perspectives

2-(2-Bromoethyl)pyridine hydrobromide continues to be explored in various research contexts:

Drug Development

The compound has been investigated as a potential starting material for the development of:

-

Novel antibacterial agents

-

Antiviral compounds

-

Specialized pharmaceutical intermediates

Material Science

Research applications in material science include:

-

Development of specialized polymers

-

Creation of functionalized materials

-

Synthesis of compounds with unique physical properties

Future Research Directions

Potential future research directions include:

-

Further exploration of structure-activity relationships

-

Investigation of more efficient synthesis routes

-

Development of new derivatives with enhanced biological activities

-

Studies on mechanisms of action in biological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume